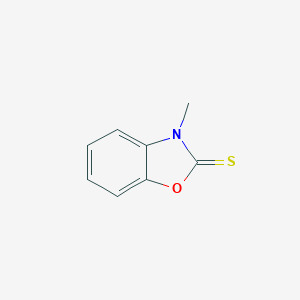

3-Methyl-1,3-benzoxazole-2(3H)-thione

Beschreibung

Overview of Benzoxazole (B165842) Derivatives in Heterocyclic Chemistry

Benzoxazoles are a class of bicyclic heterocyclic aromatic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. rsc.org This unique structural amalgamation imparts a range of favorable chemical and biological properties, making them a subject of intense research.

The core structure of benzoxazole consists of a planar, unsaturated five-membered oxazole ring fused to a benzene ring. ontosight.ai The oxazole ring contains an oxygen atom at position 1 and a nitrogen atom at position 3. rsc.org This arrangement results in a bicyclic system with aromatic character. The planarity of the benzene ring allows for π-π stacking interactions, while the oxygen and nitrogen atoms of the oxazole moiety can act as hydrogen bond acceptors, facilitating non-covalent interactions with biological targets. researchgate.net The lipophilic nature of the benzoxazole scaffold also contributes to hydrophobic interactions with proteins. researchgate.net

The versatility of the benzoxazole scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. Common substitution patterns involve the introduction of functional groups at the 2-position of the oxazole ring and on the benzene ring.

Table 1: Key Structural Features of the Benzoxazole Scaffold

| Feature | Description |

| Core Structure | Bicyclic system with a benzene ring fused to a 1,3-oxazole ring. |

| Aromaticity | The fused ring system exhibits aromatic properties, contributing to its stability. |

| Planarity | The overall structure is planar, which is significant for molecular interactions. |

| Heteroatoms | Contains one oxygen and one nitrogen atom in the five-membered ring. |

| Reactivity | The ring system has reactive sites that allow for functionalization. |

Research into heterocyclic compounds has been a cornerstone of organic chemistry for over a century, with significant implications for industrial and medicinal fields. rsc.org The development of benzoxazole chemistry has evolved from fundamental synthetic explorations to the targeted design of molecules with specific functions. Initially, research focused on establishing efficient synthetic routes to the benzoxazole core, often involving the condensation of 2-aminophenols with various carbonyl compounds. rsc.org Over time, the discovery of a wide array of biological activities associated with benzoxazole derivatives spurred a significant increase in research efforts. This has led to the development of more sophisticated synthetic methodologies, including greener and more efficient protocols. researchgate.net

Benzoxazoles are widely recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netrsc.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide range of therapeutic agents. researchgate.net The benzoxazole moiety is present in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. researchgate.netnih.gov

The broad spectrum of pharmacological activities exhibited by benzoxazole derivatives includes antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. rsc.orgnih.govresearchgate.netnih.gov Their ability to interact with various enzymes and receptors is a key factor in their therapeutic potential. nih.govnih.gov In organic synthesis, the benzoxazole ring serves as a valuable building block for the construction of more complex molecular architectures. researchgate.netrsc.org

Specific Significance of Thione-Substituted Benzoxazoles in Advanced Chemical Research

The introduction of a thione (C=S) functional group to the benzoxazole scaffold imparts unique chemical reactivity and biological properties, distinguishing these derivatives from their oxygen-containing counterparts (benzoxazolones).

The 3-Methyl-1,3-benzoxazole-2(3H)-thione motif has garnered increasing attention in contemporary chemical research. This specific structure features a methyl group at the nitrogen atom of the benzoxazole ring and a thione group at the 2-position. The synthesis of this compound typically involves the cyclocondensation of 2-aminophenol (B121084) with a sulfur-containing reagent like thiourea (B124793), followed by methylation. smolecule.comnih.gov The presence of the thione group is believed to be crucial for some of its observed biological activities. smolecule.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇NOS |

| Appearance | Solid |

| Tautomerism | Exists in thione and thiol tautomeric forms. smolecule.com |

The in-depth investigation of this compound is driven by its potential applications stemming from its distinct chemical structure. Research has suggested that this compound possesses various biological activities, making it a target for further exploration in medicinal chemistry. smolecule.com For instance, studies have indicated its potential as an antimicrobial and antifungal agent. smolecule.com Furthermore, the thione group offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological profiles. The study of its interactions with biological targets, such as enzymes, provides valuable insights into its mechanism of action and can guide the design of more potent and selective therapeutic agents. smolecule.com

Rationale for In-Depth Investigation of this compound

Potential as a Building Block for Bioactive Molecules

The this compound framework serves as a valuable scaffold in the synthesis of novel bioactive molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of antimicrobial agents. Research has shown that compounds derived from this structure exhibit notable inhibitory effects against various bacterial strains. smolecule.com The presence of the thione group is considered crucial for this biological efficacy. smolecule.com

The versatility of the benzoxazole core allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. For instance, by appending other heterocyclic moieties, researchers have developed compounds with enhanced biological profiles. A study on related 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones revealed good bioactivity against Gram-positive bacteria, particularly Micrococcus luteus. researchgate.net This highlights a common strategy where the benzoxazole-thione acts as a foundational structure for creating more complex and potent therapeutic candidates.

Furthermore, the potential of this chemical class extends to enzyme inhibition. Studies have explored the use of this compound as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. smolecule.com This line of inquiry suggests that the compound could be a starting point for the development of new drugs targeting neurological disorders. smolecule.comchemimpex.com

| Compound Class | Biological Activity | Target Organism/Enzyme | Reported Efficacy |

|---|---|---|---|

| This compound Derivatives | Antibacterial | Various bacterial strains | IC₅₀ values as low as 24 μM smolecule.com |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Antibacterial | Micrococcus luteus ATCC 10240 | MIC = 31.25 μg/mL researchgate.net |

| This compound | Enzyme Inhibition | Acetylcholinesterase | Potential inhibitor smolecule.com |

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the benzoxazole core have led to the exploration of this compound and its analogs in the field of materials science. These compounds are investigated for their potential use in organic electronics and photonics. smolecule.com Derivatives are being developed for applications such as organic semiconductors and fluorescent dyes. chemimpex.com

The incorporation of benzoxazole and related heterocyclic units, like 2,1,3-benzoxadiazole, into polymer chains is a key strategy for creating advanced materials. These heterocyclic units can act as electron-accepting groups, which, when combined with electron-donating groups, can create polymers with tailored optoelectronic properties suitable for devices like organic light-emitting diodes (OLEDs). nih.gov For example, fluorophores containing a 2,1,3-benzoxadiazole unit have been synthesized and shown to exhibit strong, solvent-dependent fluorescence with large Stokes' shifts, a desirable characteristic for many optical applications. frontiersin.org

The synthesis of high molecular weight luminescent conjugated polymers, such as poly(arylene ethynylene)s and polyfluorenes, often incorporates these heterocyclic monomers. mit.eduresearchgate.net The inclusion of the benzoxadiazole or benzothiadiazole core can lead to materials with red-shifted absorption and emission, improved solubility, and reduced aggregation, all of which are critical for the performance of organic electronic devices. mit.eduresearchgate.net

| Material Class | Potential Application | Key Properties |

|---|---|---|

| 6-Methyl-1,3-benzoxazole-2(3H)-thione based materials | Organic semiconductors, Fluorescent dyes | Favorable electronic properties chemimpex.com |

| Polymers with 2,1,3-benzoxadiazole units | Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, Large Stokes' shifts (ca. 3,779 cm⁻¹) frontiersin.org |

| Conjugated polymers with 2,1,3-benzothiadiazole (B189464) units | Organic electronics | Red-shifted absorption/emission, greater solubility mit.eduresearchgate.net |

| Fluorophores containing 2,1,3-benzoxadiazole | Optical Materials | High molar absorption coefficients (~3.4 × 10⁻⁴ L mol⁻¹ cm⁻¹) frontiersin.org |

Role as a Sulfur Atom Donor in Catalytic Reactions

The thione group (-C=S) in this compound positions it as a potential donor of a sulfur atom in chemical reactions. This reactivity is most prominently utilized in the industrial process of rubber vulcanization, where it can act as an accelerator. smolecule.com In this context, the compound facilitates the formation of sulfur cross-links between polymer chains, a process fundamental to enhancing the strength and durability of rubber. While the precise mechanism for this specific compound is not extensively detailed, the analogous process for thiazole-based accelerators involves the formation of polysulfidic species that act as the sulfur-transfer agents.

Beyond vulcanization, the ability of similar heterocyclic thiones to act as sulfur transfer agents has been demonstrated in organic synthesis. For example, a related compound, 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, has been explicitly described as a sulfur transfer agent for the preparation of alkanethiols from alkyl halides. nih.gov The process involves the initial alkylation of the thione at the sulfur atom, followed by a subsequent reaction that releases the desired thiol, demonstrating the lability of the sulfur atom for transfer to another molecule. nih.gov

While this demonstrates the principle of sulfur transfer, the broader application of this compound as a sulfur atom donor in general catalytic reactions is not yet widely established in the literature. Most research has focused on the synthesis of benzoxazoles using elemental sulfur as the sulfur source, rather than the use of benzoxazole-thiones as the sulfur donor. researchgate.netorganic-chemistry.org However, its established role in vulcanization and the proven reactivity of similar thiones suggest a latent potential for its development as a reagent for sulfur transfer in catalytic cycles.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOIPIVQHVFUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159909 | |

| Record name | 2(3H)-Benzoxazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13673-63-7 | |

| Record name | 3-Methyl-3H-benzoxazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolethione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013673637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to the Synthesis of 3-Methyl-1,3-benzoxazole-2(3H)-thione

The construction of the this compound molecule can be achieved through several distinct synthetic philosophies. These range from convergent one-pot multi-component reactions that build the heterocyclic system in a single step to more linear sequences involving the formation of the benzoxazole (B165842) ring followed by functional group interconversion or substitution.

Multi-component Reactions for Benzoxazole-2(3H)-thione Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. For the synthesis of the benzoxazole-2(3H)-thione core, a key MCR involves the condensation of an o-aminophenol derivative with a thiocarbonyl source.

A prevalent method involves the reaction of o-aminophenols with carbon disulfide in the presence of a base such as potassium hydroxide. ijpbs.com This reaction proceeds through the initial formation of a dithiocarbamate (B8719985) intermediate from the nucleophilic attack of the amino group on carbon disulfide. Subsequent intramolecular cyclization, driven by the proximate hydroxyl group, leads to the formation of the benzoxazole-2-thione ring system. To obtain the target compound, this compound, this reaction would ideally start from N-methyl-o-aminophenol.

| Reactant 1 | Reactant 2 | Base | Key Intermediate | Product | Ref. |

| o-Aminophenol | Carbon Disulfide | KOH | Dithiocarbamate | Benzoxazole-2(3H)-thione | ijpbs.com |

| N-Methyl-o-aminophenol | Carbon Disulfide | Base | Dithiocarbamate | This compound |

This table illustrates a general multi-component approach to the benzoxazole-2(3H)-thione core.

Cyclization Reactions Employing Substituted o-Aminophenols and Thiocarbonyl Precursors

Cyclization reactions represent the most classical and widely employed strategy for the synthesis of this compound and its derivatives. These methods typically involve the reaction of a substituted o-aminophenol with a reagent that provides the C=S (thiocarbonyl) unit.

The reaction of o-aminophenol with thioacetamide (B46855) is a documented method for the synthesis of the benzoxazole-thione scaffold. smolecule.com In this process, the amino group of o-aminophenol likely attacks the electrophilic carbon of the thioamide. Subsequent intramolecular cyclization with the elimination of ammonia (B1221849) furnishes the heterocyclic ring. To arrive at the 3-methyl derivative, a subsequent N-methylation step would be necessary.

Lawesson's reagent is a powerful thionating agent used to convert carbonyl groups into thiocarbonyls. amazonaws.com A key strategy for the synthesis of this compound involves the initial preparation of 3-methyl-1,3-benzoxazol-2(3H)-one. This precursor is then subjected to thionation using Lawesson's reagent. The reaction is typically carried out in a high-boiling solvent such as toluene (B28343) under reflux conditions, achieving high conversion rates. smolecule.com This method is advantageous due to the ready availability of the benzoxazolone precursors. The mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide form of Lawesson's reagent, followed by cycloreversion to yield the thione and a stable phosphorus-oxygen byproduct. amazonaws.com

| Starting Material | Reagent | Solvent | Conditions | Product | Conversion | Ref. |

| 3-Methyl-1,3-benzoxazol-2(3H)-one | Lawesson's Reagent | Toluene | Reflux, 3h | This compound | >85% | smolecule.com |

This table summarizes the thionation of 3-methyl-1,3-benzoxazol-2(3H)-one using Lawesson's reagent.

A notable and environmentally benign approach involves the direct cyclocondensation of o-aminophenol with thiourea (B124793) under solvent-free conditions at elevated temperatures (around 200°C). smolecule.comnih.gov This reaction proceeds without the need for a catalyst, relying on thermal energy to drive the condensation and cyclization, with the elimination of ammonia. This method produces benzoxazole-2(3H)-thione, which can then be methylated at the nitrogen atom to yield the final product. The absence of solvents and catalysts makes this a green and efficient synthetic route. nih.gov

| Reactant 1 | Reactant 2 | Temperature | Time | Yield | Product | Ref. |

| o-Aminophenol (1 mmol) | Thiourea (1 mmol) | 200°C | 2 h | 74% | Benzoxazole-2(3H)-thione | nih.gov |

This table details the catalyst-free synthesis of the benzoxazole-2(3H)-thione precursor.

Nucleophilic Substitution Strategies for Thione Formation

Nucleophilic substitution reactions provide another avenue for the synthesis of 1,3-benzoxazole-2(3H)-thione derivatives. ontosight.ai This strategy typically involves a benzoxazole ring that is activated at the 2-position with a good leaving group. A sulfur-containing nucleophile is then used to displace the leaving group and form the thione.

A plausible synthetic route would involve the preparation of a 2-halo-3-methyl-1,3-benzoxazolium salt. This salt would be highly electrophilic at the C2 position. Subsequent reaction with a sulfide (B99878) source, such as sodium sulfide or sodium hydrosulfide, would lead to the displacement of the halide and the formation of the desired this compound. This approach offers good control over the introduction of the sulfur atom and the N-methyl group in separate, defined steps. For instance, the condensation of various amines with 2-chlorobenzoxazole (B146293) demonstrates the susceptibility of the 2-position to nucleophilic attack. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound and related benzoxazole thiones is highly dependent on the careful optimization of reaction parameters. Key factors influencing the yield and selectivity of the product include the choice of catalyst, solvent, temperature, and reaction time.

Research into the cyclocondensation of 2-aminophenol (B121084) derivatives with sulfur-containing reagents has demonstrated that solvent-free conditions at elevated temperatures can significantly improve outcomes. For instance, the reaction between 2-aminophenol and thiourea at 200°C under solvent-free conditions yields the desired benzoxazole-2-thiol in 74% purity, a precursor that can be subsequently methylated. smolecule.comnih.gov This approach is advantageous as it obviates the need for hazardous solvents and often reduces reaction times compared to traditional liquid-phase methods. smolecule.com

The use of catalysts is another critical area of optimization. Transition metal catalysts and Lewis acids have been employed to facilitate cyclization. Copper(I) iodide (CuI) in conjunction with a Brønsted acid like p-toluenesulfonic acid has been shown to enable the synthesis of benzoxazole thiones through a tandem oxidation-cyclization process. smolecule.com Similarly, thionation of the corresponding benzoxazol-2(3H)-one using Lawesson's reagent in refluxing toluene can achieve conversions greater than 85% within three hours. smolecule.com Mechanochemical methods, such as ball milling with ZnO nanoparticles as a recyclable catalyst, have achieved yields as high as 92% in just 30 minutes, highlighting the potential of solid-state synthesis. smolecule.com

The following table summarizes the impact of different reaction conditions on the synthesis of benzoxazole thione derivatives.

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Conventional Heating | 2-Aminophenol, Thiourea | None | None (Solvent-Free) | 200°C | 2 hours | 74% |

| Thionation | Benzoxazol-2(3H)-one derivative | Lawesson's Reagent | Toluene | Reflux | 3 hours | >85% (Conversion) |

| Mechanochemical | 2-Aminophenol, CS2 | ZnO nanoparticles | None (Solvent-Free) | Room Temperature | 30 minutes | 92% |

| Tandem Oxidation-Cyclization | 2-Aminophenol, β-Diketone | CuI (10 mol%), p-TsOH (15 mol%) | Not specified | 120°C | Not specified | - |

Detailed Reaction Mechanisms for this compound Formation

Understanding the reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The formation of the benzoxazole thione core can proceed through several intricate pathways.

Lewis acids play a pivotal role in catalyzing the formation of benzoxazoles by activating the substrates. nih.gov In the synthesis involving 2-aminophenols and carbonyl compounds (such as aldehydes or carboxylic acids), the Lewis acid coordinates to the carbonyl oxygen. researchgate.netrsc.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol. nih.gov Following the initial condensation to form a Schiff base or an amide intermediate, the Lewis acid can then activate the hydroxyl group, facilitating the subsequent intramolecular cyclization via nucleophilic attack by the nitrogen or oxygen atom, ultimately leading to the benzoxazole ring after dehydration. nih.gov Catalysts like Zn(OTf)₂, AlCl₃, and Fe₃O₄-supported Lewis acidic ionic liquids have been effectively used in these transformations. researchgate.netrsc.orgnih.gov

The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, is a significant pathway in the synthesis and functionalization of benzoxazole derivatives. nih.govacs.org This rearrangement is particularly relevant when modifying benzoxazole-2-thiol, a tautomer of benzoxazole-2(3H)-thione. nih.gov The process typically begins with the S-alkylation of the benzoxazole-2-thiol. acs.org The resulting S-alkylated intermediate then undergoes an intramolecular nucleophilic attack by the ring nitrogen atom onto the benzenoid carbon bearing the oxygen atom. acs.org This attack forms a transient spirocyclic intermediate. acs.org Subsequent rearomatization of the ring system leads to the cleavage of the C-O bond and the formation of a new C-N bond, effectively resulting in an N-substituted benzoxazole-2(3H)-one or a related structure, depending on the specific substrates and reaction conditions. acs.org This metal-free approach allows for the efficient amination and functionalization of the benzoxazole core. nih.govacs.org

The most common synthesis of the benzoxazole-2-thione core involves the cyclocondensation of a 2-aminophenol with a sulfur source, such as carbon disulfide or thiourea. smolecule.com A plausible reaction pathway proceeds as follows:

Intermediate Formation : The amino group of 2-aminophenol performs a nucleophilic attack on the carbon of the sulfur-containing reagent (e.g., carbon disulfide). This forms an unstable dithiocarbamic acid intermediate, or in the case of thiourea, a phenylthiourea (B91264) derivative.

Intramolecular Cyclization : The phenolic hydroxyl group of the intermediate then acts as a nucleophile, attacking the thiocarbonyl carbon. This intramolecular cyclization step results in the formation of a five-membered heterocyclic intermediate.

Dehydration/Elimination : The final step involves the elimination of a small molecule to achieve aromatization. In the reaction with carbon disulfide, this involves the loss of a water molecule and hydrogen sulfide. For thiourea, ammonia and water are eliminated, leading to the stable 1,3-benzoxazole-2(3H)-thione ring system. smolecule.com

The subsequent N-methylation at position 3 yields the final product, this compound.

While specific isotopic labeling studies on this compound formation are not widely reported, this technique offers a powerful tool for elucidating reaction mechanisms. beilstein-journals.org A hypothetical study could provide definitive evidence for the proposed pathways.

For example, using ¹³C-labeled carbon disulfide (¹³CS₂) in the reaction with 2-aminophenol would allow for the tracking of the thiocarbonyl carbon. Analysis of the final product by ¹³C NMR spectroscopy or mass spectrometry would confirm that the C2 carbon of the benzoxazole ring originates from the carbon disulfide, validating the proposed cyclization mechanism.

Similarly, employing ¹⁵N-labeled 2-aminophenol would help to trace the path of the nitrogen atom. This could be used to distinguish between different potential cyclization pathways and to confirm that the ring nitrogen is indeed the one from the original aminophenol. Such isotopically sensitive experiments can reveal subtle mechanistic details, such as the presence of unexpected equilibria or side reactions, by analyzing the distribution of isotopes in the products and byproducts. beilstein-journals.org

Novel Synthetic Routes and Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free)

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing this compound and its analogs. These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. scienceandtechnology.com.vnias.ac.in In the synthesis of benzoxazoles, microwave-assisted methods can dramatically reduce reaction times from hours to minutes while often improving product yields. scienceandtechnology.com.vnnih.gov The condensation of 2-aminophenols with aldehydes or other precursors under microwave irradiation, often in the presence of a catalyst and under solvent-free conditions, provides a rapid and efficient route to the benzoxazole core. scienceandtechnology.com.vn For instance, the synthesis of 2,5-disubstituted benzoxazoles has been achieved in good yields (67-90%) within 10 minutes using iodine as an oxidant under solvent-free microwave conditions. scienceandtechnology.com.vn

Solvent-Free Synthesis: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits. nih.gov The synthesis of benzoxazole-2-thiol has been successfully achieved by simply heating a mixture of 2-aminophenol and thiourea without any solvent. nih.gov Another innovative solvent-free technique is mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions. A mechanochemical protocol using ZnO nanoparticles as a catalyst has been reported to produce this compound in 92% yield in just 30 minutes. smolecule.com The catalyst can also be recovered and reused, further enhancing the sustainability of the process. smolecule.com

The following table compares conventional and green synthetic approaches for benzoxazole derivatives.

| Approach | Conditions | Reaction Time | Yield | Advantages |

|---|---|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., Toluene, Ethanol) | Several hours (e.g., 3-8 h) | Moderate to Good | Well-established methods |

| Microwave-Assisted | Solvent-free or minimal solvent, catalyst (e.g., I₂) | Minutes (e.g., 10-30 min) | Good to Excellent (67-90%) | Rapid reaction rates, higher yields, energy efficiency |

| Solvent-Free (Thermal) | Heating neat reactants | ~2 hours | Good (74%) | No solvent waste, simplified workup |

| Solvent-Free (Mechanochemical) | Ball milling with catalyst (e.g., ZnO-NPs) | ~30 minutes | Excellent (92%) | No solvent, low energy, rapid, catalyst recyclable |

Synthesis of Functionalized Derivatives of this compound

The functionalization of the this compound core is crucial for exploring its structure-activity relationships. The presence of reactive sites, particularly the exocyclic sulfur and the endocyclic nitrogen atoms, allows for a variety of chemical modifications.

Strategies for Peripheral Group Diversification

The diversification of peripheral groups on the this compound scaffold is primarily achieved through reactions targeting the thione group, which can exist in equilibrium with its thiol tautomer, 3-methyl-1,3-benzoxazol-2-yl-thiol. This tautomerism allows for selective S-alkylation and N-acylation reactions.

A key strategy involves the reaction of the parent benzoxazole-2-thione with various electrophiles. For instance, acylation with reagents like methyl chloroacetate (B1199739) can lead to the selective formation of S-substituted or N-substituted derivatives. nih.gov The choice of reaction conditions, such as the presence or absence of a base and the solvent, can influence the regioselectivity of the reaction, favoring either the S-acylated product, 2-(methoxycarbonylmethylthio)benzo[d]oxazole, or the N-acylated product, N-(methoxycarbonylmethyl)thioxobenzoxazole. nih.gov

Similarly, alkylation reactions with alkyl halides can introduce a variety of alkyl groups at the sulfur or nitrogen positions, further expanding the chemical space of accessible derivatives. These reactions typically proceed via nucleophilic attack from the sulfur or nitrogen atom on the electrophilic carbon of the alkylating agent.

Table 1: Examples of Peripheral Group Diversification Reactions

| Starting Material | Reagent | Product(s) | Reaction Type |

| Benzo[d]oxazole-2(3H)-thione | Methyl chloroacetate | 2-(Methoxycarbonylmethylthio)benzo[d]oxazole and/or N-(Methoxycarbonylmethyl)thioxobenzoxazole | Acylation |

| 1,3-Dihydro-2H-benzimidazole-2-thione | Bromoethane | 2-(Ethylthio)-1H-benzimidazole | S-Alkylation |

| 1,3-Dihydro-2H-benzimidazole-2-thione | Chloroacetic acid derivatives | 2-(Carboxymethylthio)-1H-benzimidazole derivatives | S-Alkylation |

This table presents examples of diversification strategies on related benzazole-2-thione cores, illustrating the types of transformations applicable to this compound.

Synthesis of Hybrid Molecules Incorporating the Benzoxazole Thione Core

The synthesis of hybrid molecules, where the this compound core is covalently linked to other heterocyclic systems, is a prominent strategy in medicinal chemistry to develop novel compounds with potentially synergistic or enhanced biological activities.

One notable example is the synthesis of benzoxazole-pyrazole hybrids. A synthetic route to achieve this involves the preparation of 2-hydrazinyl-5-methyl-1,3-benzoxazole, which can then be reacted with a suitable precursor, such as 3-aminocrotonitrile, to construct the pyrazole (B372694) ring. amazonaws.com This results in a hybrid molecule, 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, where the two heterocyclic moieties are directly linked. amazonaws.comresearchgate.net Further modifications can be carried out on the pyrazole ring, for instance, through reductive amination with various aromatic aldehydes, to generate a library of diverse hybrid compounds. amazonaws.com

While direct examples involving this compound are not extensively detailed in the provided search results, the synthetic strategies employed for related benzazole cores can be extrapolated. For instance, the synthesis of hybrid molecules containing 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) moieties often involves the use of a thiosemicarbazide (B42300) intermediate derived from the core heterocycle. uctm.edu This intermediate can then undergo cyclization with appropriate reagents to form the desired five-membered heterocyclic ring.

Table 2: Synthetic Strategies for Hybrid Molecules

| Benzazole Core | Linked Heterocycle | Key Intermediate | Synthetic Approach |

| 5-Methyl-1,3-benzoxazole | Pyrazole | 2-Hydrazinyl-5-methyl-1,3-benzoxazole | Cyclocondensation with a pyrazole precursor |

| Benzimidazole-2-thione | 1,3,4-Thiadiazole | Hydrazide derivative | Cyclization with phenyl isothiocyanate followed by acid-catalyzed cyclization |

| Benzimidazole-2-thione | 1,2,4-Triazole | Thiosemicarbazone derivative | Base-catalyzed cyclization |

This table outlines synthetic approaches for creating hybrid molecules from benzazole cores, providing a framework for the potential synthesis of hybrids incorporating this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 3-Methyl-1,3-benzoxazole-2(3H)-thione. Each technique offers unique insights into the molecule's intricate architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in this compound. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons. The four protons on the benzene (B151609) ring typically appear as a complex multiplet system in the aromatic region (approximately 7.0–7.5 ppm). The methyl group attached to the nitrogen atom is anticipated to produce a sharp singlet in the upfield region, generally observed between 2.4 and 3.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The thione carbon (C=S) is a key diagnostic signal, expected to resonate at a significantly downfield chemical shift, often in the range of 180–190 ppm. The carbons of the benzene ring typically appear between 110 and 150 ppm. For the parent compound, 1,3-benzoxazole-2(3H)-thione, the C4 and C7 carbons, which are influenced by the shielding effects of the adjacent nitrogen and oxygen atoms, have been reported in CDCl₃ at 110.2 ppm and 110.5 ppm, respectively. mdpi.com The N-methyl carbon signal is expected in the more shielded, upfield region of the spectrum.

While specific 2D NMR studies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for this compound are not extensively detailed in the literature, they would be instrumental in definitively assigning each proton and carbon signal by revealing their respective correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons (H4, H5, H6, H7) | ¹H | 7.0 - 7.5 | Multiplets (m) |

| N-Methyl Protons (N-CH₃) | ¹H | 2.4 - 3.1 | Singlet (s) |

| Thione Carbon (C=S) | ¹³C | 180 - 190 | - |

| Aromatic Carbons (C4-C7, C3a, C7a) | ¹³C | 110 - 150 | - |

| N-Methyl Carbon (N-CH₃) | ¹³C | 30 - 40 | - |

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. With a molecular formula of C₈H₇NOS, the compound has a monoisotopic mass of approximately 165.02 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺˙) is expected at m/z 165. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Plausible fragmentation pathways for heterocyclic thiones often involve the cleavage of the ring system and the loss of small, stable neutral molecules. Key fragmentation steps for this compound could include:

Loss of a methyl radical (•CH₃) from the molecular ion to yield a fragment at m/z 150.

Expulsion of carbon monoxide (CO) or a thioformyl (B1219250) radical (•CHS).

Cleavage of the oxazole (B20620) ring, leading to the formation of characteristic benzene-derived ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 165 | [C₈H₇NOS]⁺˙ (Molecular Ion) | - |

| 150 | [M - CH₃]⁺ | •CH₃ |

| 137 | [M - CO]⁺˙ | CO |

| 120 | [M - CHS]⁺ | •CHS |

| 108 | [C₇H₆N]⁺ | •COS |

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The most characteristic absorption is that of the thiocarbonyl (C=S) group, which typically appears as a strong band in the 1150–1250 cm⁻¹ region. Other significant absorptions include the C-N stretching vibrations, aromatic C=C stretching bands in the 1600–1450 cm⁻¹ range, and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. The presence of the C-O-C ether linkage within the oxazole ring would also contribute to the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic Ring |

| 2900 - 3000 | C-H Stretch | N-Methyl |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1400 | C-N Stretch | Amine |

| 1150 - 1250 | C=S Stretch | Thione |

| 1000 - 1100 | C-O Stretch | Aryl Ether (in ring) |

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of light in the ultraviolet and visible regions. The spectrum is characterized by absorption bands that correspond to electronic transitions between different molecular orbitals.

The this compound molecule contains a conjugated system encompassing the fused benzene and oxazole rings. This extended π-system is expected to give rise to intense π→π* transitions, typically observed in the UV region. Additionally, the presence of the thiocarbonyl group, with its non-bonding electrons (n-electrons) on the sulfur atom, allows for lower-energy n→π* transitions. These transitions are generally weaker in intensity and may appear at longer wavelengths, potentially extending into the visible region. The exact position and intensity of these absorption maxima (λmax) are influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Derivative 6-Nitro-1,3-benzoxazole-2(3H)-thione researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄N₂O₃S |

| Formula Weight | 196.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.576 (4) |

| b (Å) | 15.755 (13) |

| c (Å) | 11.134 (9) |

| β (°) | 100.45 (3) |

| Volume (ų) | 789.3 (11) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 296 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of heterocyclic compounds. It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, spectroscopic characteristics, and reactivity of molecules like 3-Methyl-1,3-benzoxazole-2(3H)-thione.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy structure. For benzoxazole (B165842) derivatives, DFT calculations have been used to determine key structural parameters. Studies on related molecules, such as methyl 1,3-benzoxazole-2-carboxylate, show that the benzoxazole ring system is nearly planar. nih.govresearchgate.net The planarity of the fused ring system suggests strong electronic delocalization. nih.gov

Theoretical calculations for related benzoxazole structures, performed using DFT methods like B3LYP with basis sets such as 6-31G*(d), have shown excellent agreement between calculated bond lengths and angles and those determined experimentally via X-ray crystallography. semanticscholar.org For the parent compound, 3H-1,3-benzoxazole-2-thione, theoretical studies have also been conducted to compare its structure with experimental data. nih.gov These computational approaches confirm the expected bond lengths and angles, providing a reliable representation of the molecular structure in the gas phase. researchgate.net

Table 1: Selected Theoretical vs. Experimental Bond Lengths for a Related Benzoxazole Derivative Note: Data for methyl 1,3-benzoxazole-2-carboxylate, a structurally similar compound, is presented to illustrate the accuracy of DFT methods.

| Bond | Theoretical Bond Length (Å) (DFT) | Experimental Bond Length (Å) (X-ray) |

| N1=C1 | 1.293 | 1.293(2) |

| C2-O3 | - | - |

| C1-C2 | - | - |

This table is interactive. Click on the headers to sort.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.orgirjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. semanticscholar.orgirjweb.com For benzoxazole derivatives, DFT calculations have been used to determine these energy levels. For instance, in a study of biologically active benzoxazoles, the calculated HOMO-LUMO gap for one derivative was found to be 3.80 eV, indicating significant chemical reactivity. semanticscholar.org The energy gap helps explain the charge transfer interactions that can occur within the molecule. irjweb.com The study of frontier orbital energy can provide useful information about the biological mechanism of action for bioactive compounds. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Benzoxazole Derivatives Note: Values are for representative benzoxazole compounds studied using DFT (B3LYP/6-31G(d)) and may vary based on substituents and computational methods.*

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzoxazole Derivative 1 | -6.32 | -2.05 | 4.27 |

| Benzoxazole Derivative 2 | -5.99 | -2.19 | 3.80 |

| Benzoxazole Derivative 3 | -6.45 | -2.30 | 4.15 |

This table is interactive. Click on the headers to sort.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov Computational studies have demonstrated that DFT methods can predict ¹H and ¹³C NMR chemical shifts with high accuracy when appropriate functionals and basis sets are used. nih.govresearchgate.net

Similarly, theoretical vibrational frequencies (Infrared and Raman) can be computed. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net Such computational analyses are invaluable for assigning vibrational modes to specific functional groups within the molecule.

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Compound Note: This table illustrates the typical accuracy of DFT-based NMR predictions for a complex organic molecule.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 150.1 | 149.5 |

| C2 | 128.5 | 128.0 |

| C3 | 115.3 | 114.9 |

| C4 | 135.8 | 135.2 |

This table is interactive. Click on the headers to sort.

The molecular electrostatic potential surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MESP maps electrostatic potential onto the electron density surface, indicating regions prone to electrophilic or nucleophilic attack.

In a typical MESP plot, negative potential regions (usually colored red) are associated with high electron density, such as lone pairs on heteroatoms (oxygen, nitrogen, sulfur), and are susceptible to electrophilic attack. Conversely, positive potential regions (usually colored blue) indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms, which are sites for nucleophilic attack. researchgate.net For this compound, the MESP would show a significant negative potential around the exocyclic sulfur atom of the thione group, highlighting its nucleophilic character. The aromatic ring and the methyl group would also exhibit distinct electrostatic potential features influencing their reactivity. researchgate.net

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Chemical Hardness (η) : Calculated as η = (I - A) / 2

Electronegativity (χ) : Calculated as χ = (I + A) / 2

Electrophilicity Index (ω) : Calculated as ω = χ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution; a "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. researchgate.net These quantum chemical descriptors are instrumental in rationalizing the chemical behavior of molecules in various reactions. researchgate.net

Table 4: Representative Global Reactivity Descriptors for a Benzoxazole System

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.32 |

| Electron Affinity (A) | -ELUMO | 2.05 |

| Chemical Hardness (η) | (I - A) / 2 | 2.135 |

| Electronegativity (χ) | (I + A) / 2 | 4.185 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.09 |

This table is interactive. Click on the headers to sort.

Tautomerism Studies of this compound (Thione-Thiol Tautomerism)

Heterocyclic compounds containing a thioamide moiety (-NH-C=S) can exist in equilibrium between two tautomeric forms: the thione form and the thiol form (-N=C-SH). nih.govmdpi.com For the parent compound, benzoxazole-2(3H)-thione, this equilibrium is well-studied. The introduction of a methyl group at the N-3 position, as in this compound, locks the structure into the thione form, preventing the classic proton-transfer tautomerism to a thiol form that would require breaking the N-CH₃ bond.

However, computational studies on the parent compound, 3H-1,3-benzoxazole-2-thione, are highly relevant. These studies consistently show that the thione tautomer is thermodynamically more stable than the thiol tautomer in the gas phase. nih.govresearchgate.net Quantum chemical calculations using various levels of theory, including HF, B3LYP, and MP2, have confirmed the greater stability of the thione form for related heterocyclic systems like 1,2,4-triazole-3-thione. researchgate.netdocumentsdelivered.com Experimental and theoretical studies on 3H-1,3-benzoxazole-2-thione have determined the gas-phase enthalpy of formation and found that the thione tautomer is more stable than the thiol tautomer by approximately 20 kJ·mol⁻¹. researchgate.net This preference for the thione form is a general feature observed in many similar heterocyclic thiones. jocpr.com

Energetic Preference of Tautomeric Forms in Different Phases (Gas vs. Solution vs. Solid State)

A crucial point of consideration for this class of compounds is tautomerism. The parent compound, 1,3-benzoxazole-2(3H)-thione, can exist in equilibrium with its tautomeric form, benzoxazole-2-thiol. However, the subject of this article, this compound, is an N-methylated derivative. The presence of the methyl group on the nitrogen atom (N-3) precludes the possibility of the typical thione-thiol tautomerism, as there is no labile proton on the nitrogen to transfer to the exocyclic sulfur atom. The molecule is thereby "locked" in the thione form.

To understand the inherent stability of the core thione structure, we can examine the computational studies performed on its parent, non-methylated analogue. Theoretical calculations have consistently shown that the thione tautomer is energetically more stable than the thiol tautomer. researchgate.netccsenet.org In the gas phase, the thione form of 1,3-benzoxazole-2(3H)-thione is favored over the thiol form by approximately 20-28 kJ·mol⁻¹. researchgate.net This preference is a key factor in its chemical behavior and structure.

Computational Modeling of Tautomeric Equilibria

Computational modeling is a powerful tool for investigating the equilibrium between tautomers. For the parent compound, 1,3-benzoxazole-2(3H)-thione, density functional theory (DFT) and other high-level methods are used to calculate the energies of the thione and thiol forms, as well as the transition state connecting them. These calculations confirm the higher stability of the thione tautomer. researchgate.netccsenet.org

The stability can be attributed to electronic delocalization and bond energies within the molecule. Natural bond orbital (NBO) analysis, for instance, can reveal strong resonance interactions that stabilize the thione structure. nih.gov While this compound itself does not undergo this tautomerization, these computational models provide the foundational understanding of the electronic structure that makes the thione moiety stable.

Table 1: Calculated Relative Stability of Parent Compound Tautomers Data pertains to the non-methylated parent compound, 1,3-benzoxazole-2(3H)-thione/benzoxazole-2-thiol.

| Tautomer | Phase | Computational Method | Energy Difference (kJ·mol⁻¹) | More Stable Form | Reference |

|---|---|---|---|---|---|

| Thione vs. Thiol | Gas | G3 Theory | ~20-28 | Thione | researchgate.net |

| Thione vs. Thiol | Gas | Not Specified | ~20 | Thione | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (e.g., Solvation)

Specific Molecular Dynamics (MD) simulation studies for this compound are not extensively detailed in available research. However, MD simulations are a standard theoretical tool used to study the dynamic behavior of such molecules in various environments. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent interactions (solvation), and intermolecular associations. For a molecule like this compound, MD simulations could be employed to understand how it interacts with water or organic solvents, how it might approach a biological target, and the stability of its various conformations. For example, similar studies on benzothiazole (B30560) derivatives have used MD to analyze structural stability and interactions with key amino acid residues in enzymes. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been specifically reported. This theoretical framework is used to analyze the electron density of a molecule to characterize the nature of its chemical bonds. By locating bond critical points (BCPs) in the electron density and analyzing properties such as the density itself (ρ) and its Laplacian (∇²ρ), one can classify interactions as covalent, ionic, or hydrogen bonds. Such an analysis on this compound would provide a quantitative description of the bonding within the benzoxazole ring, the nature of the C=S double bond, and the N-CH₃ bond, offering deeper insight into the molecule's electronic structure and stability. In related heterocyclic systems, QTAIM has been used to explore the variation of electronic density during tautomeric mechanisms. researchgate.net

Theoretical Verification of Reaction Mechanisms

The theoretical verification of reaction mechanisms involving this compound is an area where computational chemistry provides significant value. While specific studies are not prominent, the general approach involves using methods like DFT to map the potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction kinetics and selectivity.

For instance, the synthesis of this compound often starts from the parent 1,3-benzoxazole-2(3H)-thione. nih.gov This parent compound is an ambidentate nucleophile, meaning alkylation can occur at either the nitrogen or the sulfur atom. Theoretical calculations can be used to model the reaction pathways for both N-alkylation and S-alkylation. By comparing the calculated activation barriers for these competing pathways, researchers can predict and explain the observed product distribution under different reaction conditions. Methodologies such as transition state theory (TST) combined with quantum chemical approaches like CBS-QB3 have been successfully applied to study the kinetics of reactions in similar heterocyclic systems. jcchems.com

Chemical Reactivity and Transformation Studies

Reactivity of the Thione Functional Group

The exocyclic carbon-sulfur double bond (C=S) is the most prominent reactive center in the molecule. Its chemistry is largely characterized by the nucleophilicity of the sulfur atom, which is enhanced by the potential for thione-thiol tautomerism. In the presence of a base, the corresponding thiolate anion is formed, which is a potent nucleophile.

Direct nucleophilic attack at the thione carbon is not a commonly reported reaction pathway for this class of compounds. The electronic structure of the thiourea-like moiety (-N-C(=S)-O-) within the ring system renders the thione carbon electron-rich and thus less susceptible to nucleophilic attack. Instead, the reactivity is dominated by the nucleophilic character of the sulfur atom, which readily reacts with electrophiles. This preference leads to reactions such as S-alkylation and S-acylation rather than substitution at the carbon atom.

The sulfur atom of the thione group is a primary site for reaction with electrophiles, leading to the formation of S-substituted derivatives. This reactivity is particularly evident in the parent compound, benzoxazole-2-thiol, which exists in equilibrium with its thione tautomer. nih.gov The N-methylated derivative largely exists in the thione form, but its sulfur atom retains high nucleophilicity.

Studies on the related compound, benzo[d]oxazole-2-thiol, demonstrate that acylation with reagents like methyl chloroacetate (B1199739) can occur selectively at the sulfur atom. nih.gov In the absence of a strong base, the reaction proceeds to yield the S-substituted product, methyl 2-(benzo[d]oxazol-2-ylthio)acetate, in preference to the N-substituted isomer. nih.gov This selectivity underscores the high nucleophilicity of the sulfur atom. The reaction is typically carried out by first forming the sodium or potassium salt of the thione to generate a more potent thiolate nucleophile. nih.gov

| Reactant | Electrophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzo[d]oxazole-2-thiol | Methyl chloroacetate | Dry ethanol, reflux | Methyl 2-(benzo[d]oxazol-2-ylthio)acetate (S-acylation) | nih.gov |

| Sodium salt of 2-Mercaptobenzoxazole | Chloroacetic acid | Water-acetone (1:1), 40-45 °C | Benzoxazole-2-yl-mercapto-acetic acid | nih.gov |

| 2-Mercaptobenzoxazole | Ethyl chloroacetate | Dry acetone, K2CO3, reflux | Ethyl-2-(mercaptobenzoxazolo)acetate | chemicalbook.com |

The thione functional group is susceptible to oxidation. Studies on the closely related structure, 2-mercaptobenzothiazole (B37678) (MBT), show that the thiol/thione group can be readily oxidized by various agents. acs.org Common oxidants such as hydrogen peroxide, iodine, or hypochlorous acid can convert the thione to its corresponding disulfide, 2,2′-dithiobis(benzothiazole). acs.org This reaction is a characteristic transformation for mercapto-functionalized heterocycles and suggests a similar reactivity for 3-methyl-1,3-benzoxazole-2(3H)-thione.

The reduction of the thione group in this specific heterocyclic system is less commonly documented. Generally, the reduction of a C=S bond to a methylene (B1212753) (CH₂) group requires potent reducing agents and is not a typical transformation under standard laboratory conditions (e.g., using sodium borohydride). Such strong reductions may risk cleaving the benzoxazole (B165842) ring itself.

Reactions Involving the N-Methyl Group

The direct deprotonation of the N-methyl group in this compound is considered chemically unfavorable under typical basic conditions. The C-H bonds of an N-methyl group are generally not acidic, as the resulting carbanion would lack significant stabilization. The pKa of such protons is estimated to be very high, making them resistant to removal by common bases.

In contrast, the parent compound, 1,3-benzoxazole-2(3H)-thione, possesses an acidic N-H proton. This proton can be readily removed by a base to form a resonance-stabilized ambident anion, which can then be alkylated or acylated at either the nitrogen or sulfur atoms, with the outcome often depending on the reaction conditions (e.g., solvent, counter-ion, and electrophile). The presence of the methyl group on the nitrogen in the title compound removes this acidic site, thus precluding this type of reactivity.

Reactions Involving the Benzoxazole Ring System

The fused benzene (B151609) ring of the benzoxazole system can undergo electrophilic aromatic substitution. The heteroatom-containing ring influences the position of substitution. For benzoxazole systems, nitration has been shown to proceed readily, with substitution occurring preferentially at the 6-position of the benzene ring. acs.orgresearchgate.net

In a reaction analogous to the one performed on 2-mercaptobenzothiazole, treatment of the benzoxazole-2-thione with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures is expected to yield the 6-nitro derivative. acs.org The presence of the electron-donating oxygen and nitrogen atoms in the heterocyclic ring directs incoming electrophiles to the benzene ring, though the thione group may have a deactivating effect.

| Substrate | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Fuming HNO3, concd. H2SO4 | Cooling with ice and salt | 6-Nitro-2-mercaptobenzothiazole | acs.org |

| 1,3-Benzoxazole-2(3H)-thione (parent) | Not specified | Not specified | 6-Nitro-1,3-benzoxazole-2(3H)-thione | researchgate.net |

Beyond substitution, the benzoxazole ring itself can participate in ring-opening reactions under specific catalytic conditions, transforming the heterocyclic scaffold into more complex, highly functionalized benzene derivatives. These reactions, however, are not characteristic of the compound's general reactivity and require specific catalysts, such as copper or yttrium complexes, to proceed.

Transition Metal-Catalyzed Transformations

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand in coordination chemistry. The analogous compound, benzoxazole-2-thione, is known to be an ambidentate ligand, capable of coordinating to transition metal ions through either the exocyclic sulfur atom or the ring nitrogen atom. nih.gov

Studies on complexes of benzoxazole-2-thione with cobalt(II) and nickel(II) halides have shown that the ligand behaves as a monodentate, N-bonded species. cdnsciencepub.comcdnsciencepub.com This preference for nitrogen coordination is attributed to the electronic structure of the molecule. The lone pairs on the oxygen atom are involved in resonance within the ring system, making them less available for coordination. nih.gov In the case of this compound, the presence of the methyl group on the nitrogen atom may sterically influence its coordination behavior, but both the nitrogen and sulfur atoms remain potential donor sites.

Table 2: Potential Coordination Modes of this compound

| Donor Atom | Coordination Mode | Supporting Evidence |

| Nitrogen | Monodentate | Spectroscopic studies on analogous benzoxazole-2-thione complexes with Co(II) and Ni(II) show N-bonding. cdnsciencepub.comcdnsciencepub.com |

| Sulfur | Monodentate | The exocyclic sulfur is a potential donor site, as seen in other heterocyclic thiones. nih.gov |

| Nitrogen and Sulfur | Bidentate (bridging) | Possible in polynuclear complexes, though less common for this specific ligand class. |

As mentioned in section 5.3.3, derivatives of this compound have found application in transition metal-catalyzed organic synthesis. Their role as sulfur atom donors in the [2+2+1] cycloaddition of diynes is a prime example. This reaction, catalyzed by a ruthenium complex, provides an efficient route to fused thiophene (B33073) systems. The benzoxazole-2-thione derivative serves as a stable, handleable source of sulfur that can be activated under the catalytic conditions. This application underscores the potential of this class of compounds in developing novel synthetic methodologies. nih.gov

Rearrangement Reactions

The benzoxazole scaffold can undergo rearrangement reactions, with the Smiles rearrangement being a key example for the closely related benzoxazole-2-thiol. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. The process is typically initiated by activating the thiol (or a derivative) and proceeds through a spirocyclic intermediate. This type of rearrangement has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol. nih.gov While not directly demonstrated for the N-methylated thione, the susceptibility of the benzoxazole ring to such intramolecular nucleophilic attack suggests that analogous rearrangements could be envisioned for derivatives of this compound under suitable conditions.

Structure Activity Relationship Sar and Lead Optimization Studies

Design Principles for Modulating Biological Activity and Chemical Properties

The design of new analogs based on the 3-methyl-1,3-benzoxazole-2(3H)-thione scaffold is guided by established medicinal chemistry principles. Modifications are strategically implemented to probe interactions with biological targets and to improve drug-like characteristics.

Systematic Structural Modifications of the this compound Scaffold

Systematic modification of the core structure is a fundamental approach in SAR studies. By altering specific parts of the molecule—the benzene (B151609) ring, the thione group, or the N-methyl group—researchers can systematically map the chemical space to identify key determinants of biological activity.

The benzene ring of the benzoxazole (B165842) scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The nature and position of these substituents can dramatically influence biological efficacy.

Generally, substituents on a benzene ring can be classified as either activating or deactivating towards electrophilic substitution. Activating groups increase the electron density of the ring, while deactivating groups withdraw electron density. libretexts.org This modulation of electron density can affect how the molecule interacts with its biological target. For instance, introducing electron-withdrawing groups, such as a nitro group (-NO₂), can enhance the electrophilicity of the scaffold, potentially leading to stronger interactions with nucleophilic residues in a target's active site. Conversely, electron-donating groups, like a methyl group (-CH₃), increase electron density and can influence binding through different mechanisms. beilstein-journals.org

Research into related benzoxazole derivatives has demonstrated the profound impact of these substitutions. For example, studies on benzoxazolone carboxamides, a closely related class of compounds, showed that modifications on the benzene ring were a key strategy in their lead optimization. nih.gov In one study, the introduction of a bromine atom at the 6-position or a chlorine atom at the 5-position of the 1,3-benzoxazol-2(3H)-one core was explored to generate novel derivatives with potential antimicrobial activity. researchgate.net While not the thione analog, these studies underscore the principle that halogenation of the benzene ring is a common and effective strategy for modulating the biological profile of the benzoxazole scaffold.

The following table summarizes the general effects of substituents on the reactivity of a benzene ring, which is a core principle applied in the SAR of benzoxazole derivatives.

| Substituent Type | Example Groups | Effect on Benzene Ring | General Impact on Reactivity |

| Activating | -CH₃, -OH, -OCH₃ | Electron-donating | Increases reactivity towards electrophiles |

| Deactivating | -NO₂, -CN, -SO₃H | Electron-withdrawing | Decreases reactivity towards electrophiles |

| Halogens | -F, -Cl, -Br, -I | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating, but ortho, para-directing |

This table illustrates general principles of substituent effects on a benzene ring. libretexts.org

The exocyclic thione (C=S) group and the N-methyl group are critical features of the this compound structure. The thione group is known to be crucial for the biological efficacy of many heterocyclic compounds. smolecule.com It exists in tautomeric equilibrium with its thiol form (-SH), although calculations often show the thione form to be significantly more stable. smolecule.com This thione group can act as a hydrogen bond acceptor and a coordination site for metal ions, which can be vital for enzyme inhibition.

Modifications often involve S-alkylation to produce 2-(alkylthio)benzoxazole derivatives. This conversion from a thione to a thioether alters the electronic properties and steric profile of this position, which can significantly impact biological activity. For example, the acylation of the tautomeric benzo[d]oxazole-2-thiol with methyl chloroacetate (B1199739) selectively yields the S-substituted ester, a key intermediate for building more complex heterocyclic systems. nih.gov

The N-methyl group at the 3-position also plays a role in the molecule's properties. Replacing the methyl group with other substituents, such as larger alkyl chains, aryl groups, or functionalized side chains, can influence the molecule's lipophilicity, solubility, and steric interactions with a target binding pocket. researchgate.net For instance, in the related 2(3H)-benzoxazolone series, functionalization at the nitrogen atom is a key area of chemical modification to explore SAR. researchgate.net The synthesis of derivatives like 3-(morpholinomethyl)benzoxazole-2(3H)-thione demonstrates how the N-position can be used to introduce larger, more complex functional groups.

Conformational Analysis and its Impact on Activity

Conformational analysis, which examines the three-dimensional shape of a molecule, is essential for understanding its interaction with biological targets. The benzoxazole ring system is generally planar. researchgate.netresearchgate.net This planarity can facilitate crucial binding interactions such as π–π stacking with aromatic amino acid residues in a protein's active site. researchgate.net

The replacement of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole (B30560) can modify the molecular conformation and has been shown to have a severe impact on biological activity. mdpi.com This highlights that even subtle changes to the core scaffold's geometry can lead to significant differences in biological outcomes, likely due to altered ligand/receptor interactions during molecular recognition. mdpi.com

Computational Approaches in SAR and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that guide the synthesis and testing of new compounds. Techniques like molecular docking allow for the rapid evaluation of potential drug candidates, saving time and resources.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). scialert.net This technique is widely used to understand the SAR of compounds like this compound by visualizing how they and their derivatives might interact with a biological target at the molecular level.

In a typical docking study, a library of compounds is computationally screened against the three-dimensional structure of a target protein. The software calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the target. scialert.netbiointerfaceresearch.com Lower binding energy values generally suggest a more stable and favorable interaction. scialert.net

These simulations can reveal key binding interactions, such as:

Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the target.

π–π stacking: Interactions between aromatic rings.

For example, docking studies on a series of 1,3,4-oxadiazole-2(3H)-thione derivatives, which share the thione feature, showed that the most active compounds formed critical interactions with key amino acid residues in the active site of the target enzyme, E. coli FabH. nih.gov Similarly, docking studies of benzoxazole derivatives against the enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) were used to identify four compounds with optimal binding energies, predicting them as the most promising candidates for further development. scialert.net

The results from molecular docking can then be used to rationalize observed experimental activities and to design new analogs with improved binding affinity. For instance, if a docking simulation shows an unoccupied hydrophobic pocket in the active site, a chemist might design a new derivative with a hydrophobic substituent aimed at filling that pocket to increase potency.

The following table presents example data from a molecular docking study of benzoxazole derivatives against IMPDH, illustrating how computational results correlate with potential biological activity. scialert.net

| Compound ID (CID) | Binding Energy (kcal/mol) | Predicted pIC₅₀ | Key Interacting Residues |

| CID 649646 | -9.48 | 5.37 | Not specified |

| CID 1318080 | -9.39 | 5.25 | Not specified |

| CID 782217 | -9.07 | 4.81 | Not specified |

| CID 1385213 | -9.13 | 4.90 | Not specified |

This table is based on data from a study on benzoxazole derivatives targeting Cryptosporidium parvum IMPDH. scialert.net pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, 2D and 3D-QSAR studies have been instrumental in predicting the activity of newly designed analogs and in understanding the structural requirements for their biological effects.

In a typical QSAR study for a series of benzoxazole analogs, a set of synthesized compounds with known biological activities (e.g., antimicrobial or anticancer) is used as a training set to build a predictive model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic properties (like atomic charges), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient).

For instance, a 2D-QSAR analysis was performed on a series of 2,5-disubstituted benzoxazoles to understand their activity against methicillin-resistant Staphylococcus aureus (MRSA). The resulting model helped in determining the contribution of different substituents to the antibacterial activity, thereby guiding the design of more potent compounds. Such models can be represented by a linear equation where the biological activity is a function of various descriptors.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. These methods generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. For a series of benzoxazole derivatives with anti-inflammatory activity, CoMFA and CoMSIA models have been developed, providing valuable insights for the design of new, more potent anti-inflammatory agents.

Below is an illustrative data table that might be generated during a QSAR study of benzoxazole derivatives, showcasing the relationship between molecular descriptors and biological activity.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight | Electronic Energy | Biological Activity (IC50, µM) |

| 1 | -H | 2.1 | 179.2 | -50.3 | 15.2 |

| 2 | -Cl | 2.8 | 213.7 | -52.1 | 8.7 |

| 3 | -NO2 | 2.0 | 224.2 | -55.8 | 5.1 |

| 4 | -OCH3 | 2.2 | 209.2 | -51.9 | 12.5 |

| 5 | -CH3 | 2.5 | 193.2 | -50.9 | 10.3 |

Pharmacophore Modeling for Identifying Key Structural Features

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active benzoxazole derivatives would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.